(2R)-2-aminobutanenitrile hydrochloride
Overview
Description
(2R)-2-aminobutanenitrile hydrochloride is an organic compound with the molecular formula C4H9N2Cl It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-aminobutanenitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as ®-2-aminobutanenitrile.
Reaction with Hydrochloric Acid: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and reducing costs.
Catalytic Processes: Catalysts may be used to enhance the reaction rates and selectivity, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-aminobutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products
The major products formed from these reactions include:
Amides: Formed through oxidation reactions.
Primary Amines: Resulting from reduction reactions.
Substituted Derivatives: Produced through substitution reactions.
Scientific Research Applications
(2R)-2-aminobutanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which (2R)-2-aminobutanenitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological effects. The pathways involved in these interactions are complex and may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminobutanenitrile hydrochloride: The enantiomer of (2R)-2-aminobutanenitrile hydrochloride, with similar chemical properties but different biological activity.
2-aminopropanenitrile hydrochloride: A related compound with a shorter carbon chain.
2-amino-3-methylbutanenitrile hydrochloride: A structurally similar compound with an additional methyl group.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where stereochemistry plays a crucial role.
Properties
IUPAC Name |
(2R)-2-aminobutanenitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2.ClH/c1-2-4(6)3-5;/h4H,2,6H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHKZQRNGOMQR-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C#N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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